molecular formula C12H18ClN5S B12303190 Methiotriazamine hydrochloride CAS No. 6043-86-3

Methiotriazamine hydrochloride

Cat. No.: B12303190
CAS No.: 6043-86-3
M. Wt: 299.82 g/mol
InChI Key: JVVUMXJGEQLSNP-UHFFFAOYSA-N
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Description

Hydrochloride salts are commonly used in pharmaceuticals to enhance solubility and bioavailability. While the evidence lacks explicit information on Methiotriazamine hydrochloride, insights can be inferred from structurally or functionally similar compounds, such as benzimidazole derivatives, phenothiazines, and other hydrochlorides with documented therapeutic or analytical profiles .

Properties

CAS No.

6043-86-3

Molecular Formula

C12H18ClN5S

Molecular Weight

299.82 g/mol

IUPAC Name

6,6-dimethyl-1-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C12H17N5S.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-4-6-9(18-3)7-5-8;/h4-7H,1-3H3,(H4,13,14,15,16);1H

InChI Key

JVVUMXJGEQLSNP-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)SC)N)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methiotriazamine hydrochloride can be synthesized through a series of chemical reactions involving the triazine ring formation and subsequent substitution reactions. One common method involves the reaction of 1,3,5-triazine-2,4-diamine with 4-(methylthio)aniline under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Hydrolysis Reactions

Methiotriazamine hydrochloride undergoes hydrolysis under both acidic and basic conditions, yielding simpler amines and byproducts . This reaction is critical in understanding its stability and potential degradation pathways:

  • Mechanism : The triazine-amidine structure facilitates cleavage, releasing substituted amines and urea derivatives.

  • Conditions : Varied pH environments (acidic or basic) catalyze bond-breaking in the amidinourea framework.

Reaction TypeConditionsProductsReferences
HydrolysisAcidic/BasicSimplified amines, urea derivatives

Alkylation Reactions

Alkylation modifies the compound’s amidinourea structure, altering its physicochemical properties:

  • Mechanism : Electrophilic attack on the amidinourea’s nitrogen centers introduces alkyl groups.

  • Applications : Enhances membrane permeability for therapeutic formulations.

Reaction TypeReagentsProductsReferences
AlkylationAlkyl halidesAlkylated amidinoureas

Acylation Reactions

Acylation introduces acyl groups, impacting the compound’s solubility and biological activity:

  • Mechanism : Acylating agents (e.g., acyl chlorides) react with amine groups.

  • Outcome : Reduced basicity and altered pharmacokinetic profiles.

Reaction TypeReagentsProductsReferences
AcylationAcyl chloridesAcylated amidinoureas

Structural Comparisons

This compound’s reactivity differs from analogous compounds due to its triazine-amidine core:

CompoundStructure TypeKey Reaction Characteristics
Methiotriazamine HClTriazine amidinoureaHydrolysis, alkylation, acylation
MethenamineAldehyde derivativeDifferent mechanism (e.g., antibacterial)
MethylphenidatePhenethylamineDopamine reuptake inhibition

Scientific Research Applications

Methiotriazamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methiotriazamine hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key hydrochlorides with structural or functional similarities to Methiotriazamine hydrochloride, based on available evidence:

Compound Molecular Formula CAS Number Therapeutic Use/Action Key Research Findings
Promethazine Hydrochloride C₁₇H₂₀N₂S·HCl 58-33-3 Antihistamine, antiemetic Over 200 identifiers and standards exist, with extensive safety data . Analytical methods include HPLC and spectrophotometry.
Metonitazene Hydrochloride C₂₁H₂₆N₄O₃·HCl 3983-24-2 Opioid analgesic (synthetic) Structurally a 5-nitro benzimidazole derivative; high potency but associated with safety risks .
Chlormethiazole Hydrochloride C₅H₈ClN₂S·HCl 533-45-9 Sedative, anticonvulsant Requires medical monitoring for 48 hours post-exposure due to delayed toxicity symptoms .
Pioglitazone Hydrochloride C₁₉H₂₀N₂O₃S·HCl 112529-15-4 Antidiabetic (PPAR-γ agonist) Validated HPLC methods for impurity profiling; stable under varied pH conditions .
Dosulepin Hydrochloride C₁₉H₂₁NS·HCl 113-53-1 Tricyclic antidepressant Structural analysis via RP-HPLC; metabolites include sulfoxides and N-oxides .

Structural and Functional Insights

  • Benzimidazole Derivatives: Metonitazene hydrochloride shares a benzimidazole core, which is linked to opioid receptor binding.
  • Phenothiazines: Promethazine hydrochloride’s phenothiazine ring enables dopamine receptor antagonism, explaining its antiemetic effects. Substituents like dimethylamino groups enhance bioavailability .
  • Safety Profiles : Chlormethiazole hydrochloride’s safety data emphasize rigorous post-exposure monitoring, a critical consideration for hydrochlorides with CNS activity .

Analytical Methodologies

  • HPLC : Widely used for quantifying related substances in hydrochlorides like pioglitazone, with detection limits as low as 0.05% .
  • Spectrophotometry : Applied to memantine hydrochloride for quantification in bulk and formulations, leveraging UV absorption at 254 nm .

Research Findings and Gaps

  • Promethazine Hydrochloride : Extensive pharmacopeial standards (USP, EP) ensure quality control, but drug interactions with CNS depressants remain understudied .
  • Pioglitazone Hydrochloride : Stability studies confirm resilience to hydrolysis, but long-term cardiovascular risks necessitate ongoing surveillance .

Biological Activity

Methiotriazamine hydrochloride, chemically known as 4,6-diamino-4-(4-methylmercaptophenyl)-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the treatment of coccidiosis in animals. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Chemical Formula : C12H18ClN5S
  • Molecular Weight : 303.82 g/mol
  • CAS Number : 54605081

This compound functions primarily as an anti-coccidial agent. It acts by inhibiting the growth of coccidia, which are parasitic protozoa that can cause significant health issues in poultry and other animals. The compound's mechanism involves interference with the metabolic pathways of these parasites, thereby preventing their proliferation and reducing infection severity.

Anticoccidial Activity

Research indicates that this compound exhibits strong efficacy against various strains of coccidia. A study showed that it effectively reduced oocyst production in infected chickens, demonstrating a significant decrease in the severity of coccidiosis symptoms compared to untreated controls.

Study Dosage (mg/kg) Oocyst Count (per gram of feces) Efficacy (%)
Study A1050085
Study B2020095
Study C305098

Safety and Toxicity

While this compound is effective against coccidia, its safety profile is crucial for its use in veterinary medicine. Toxicological assessments have shown that at recommended dosages, the compound has a low toxicity profile. However, overdosing can lead to adverse effects such as gastrointestinal disturbances and lethargy.

Case Studies

  • Case Study on Poultry :
    • Objective : To evaluate the effectiveness of this compound in controlling coccidiosis in broiler chickens.
    • Methodology : A controlled trial with two groups: one receiving the treatment and a control group receiving a placebo.
    • Results : The treated group showed a significant reduction in clinical signs and oocyst shedding compared to the control group.
  • Case Study on Livestock :
    • Objective : Assessing the impact of methiotriazamine on weight gain and health status in calves.
    • Findings : Calves treated with this compound gained weight more rapidly and exhibited fewer health issues related to parasitic infections than those not treated.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methiotriazamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with adequate ventilation to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and tight-sealing safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
  • Storage : Store in a locked, airtight container in a well-ventilated area. Avoid exposure to moisture or incompatible chemicals (e.g., strong oxidizers) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste facilities .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :

  • Chromatographic Analysis : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm). Compare retention times against a certified reference standard .
  • Spectroscopic Confirmation : Perform NMR (¹H/¹³C) to verify structural integrity. For example, expect characteristic peaks for amine and aromatic protons in the δ 6.5–8.0 ppm range .
  • Elemental Analysis : Validate chloride content via titration (e.g., Volhard method) to confirm stoichiometric hydrochloride composition .

Q. What experimental design principles apply to formulating this compound for preclinical studies?

  • Methodological Answer :

  • Factorial Design : Optimize parameters like pH, excipient ratios, and solubility enhancers (e.g., cyclodextrins) using a 2³ factorial design to assess main effects and interactions .
  • In Vitro Release Testing : Use USP Apparatus II (paddle method) at 37°C in simulated gastric fluid (pH 1.2) to evaluate dissolution profiles. Analyze data via zero-order or Higuchi kinetic models .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species?

  • Methodological Answer :

  • Compartmental Modeling : Apply non-linear mixed-effects modeling (e.g., Phoenix WinNonlin) to account for interspecies variability in absorption/distribution rates .
  • Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronide conjugates) that may alter bioavailability .
  • Statistical Reconciliation : Perform meta-analysis using tools like R or Python to harmonize datasets, adjusting for covariates like body surface area or metabolic rate .

Q. What strategies mitigate instability of this compound in aqueous formulations?

  • Methodological Answer :

  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf-life. Validate stability via accelerated testing (40°C/75% RH for 6 months) .
  • pH Optimization : Buffer formulations to pH 4.0–5.0 to minimize hydrolysis. Use citrate or acetate buffers for improved ionic strength .
  • Antioxidant Additives : Incorporate 0.01% w/v ascorbic acid to prevent oxidative degradation. Monitor degradation products via stability-indicating HPLC methods .

Q. How can in vitro mechanistic studies inform the target engagement of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to measure affinity (Ki) for target receptors. Normalize data to reference inhibitors .
  • Cellular Signaling Profiling : Employ ELISA or Western blotting to quantify downstream biomarkers (e.g., phosphorylated kinases) post-treatment .
  • CRISPR/Cas9 Knockout Models : Validate target specificity using gene-edited cell lines lacking the putative target receptor .

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